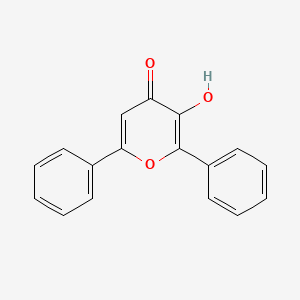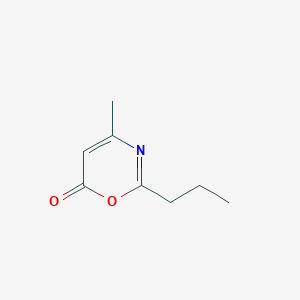
4-Methyl-2-propyl-6H-1,3-oxazin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-propyl-6H-1,3-oxazin-6-one is a heterocyclic compound that belongs to the oxazinone family This compound is characterized by a six-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-propyl-6H-1,3-oxazin-6-one can be achieved through several methods. One common approach involves the condensation of 4-oxocarboxylic acids with hydroxylamine . This reaction is typically carried out in pyridine or ethanol in the presence of sodium acetate or triethylamine . Another method involves the use of 2-acyloxyazirines, which undergo a radical cascade reaction to form the oxazinone ring .
Industrial Production Methods: Industrial production of this compound often relies on the condensation of 4-oxocarboxylic acids with hydroxylamine due to its efficiency and scalability . The reaction conditions are optimized to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-propyl-6H-1,3-oxazin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazinone ring into other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrogen or oxygen atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted oxazinones, triazines, and other heterocyclic compounds .
Scientific Research Applications
4-Methyl-2-propyl-6H-1,3-oxazin-6-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methyl-2-propyl-6H-1,3-oxazin-6-one involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in reactions that form covalent bonds with electrophilic centers. It can also undergo cyclization reactions, leading to the formation of stable heterocyclic structures . The specific pathways and targets depend on the context of its application, such as its antimicrobial or anticancer activity .
Comparison with Similar Compounds
4-Methyl-2-propyl-6H-1,3-oxazin-6-one can be compared with other similar compounds, such as:
4-Hydroxy-6H-1,3-oxazin-6-ones: These compounds have a hydroxyl group at the 4-position and exhibit similar reactivity and applications.
1,3,5-Triazines: These compounds share a similar ring structure and are used in similar applications, such as antimicrobial agents and polymer production.
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other oxazinones and triazines .
Properties
CAS No. |
118170-48-2 |
|---|---|
Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
4-methyl-2-propyl-1,3-oxazin-6-one |
InChI |
InChI=1S/C8H11NO2/c1-3-4-7-9-6(2)5-8(10)11-7/h5H,3-4H2,1-2H3 |
InChI Key |
LTMQZOCGVDWUKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=CC(=O)O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenemethanol, 3,4,5-tris[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14295039.png)
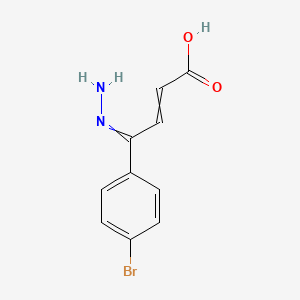
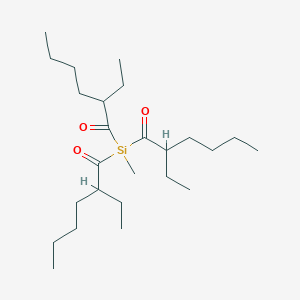
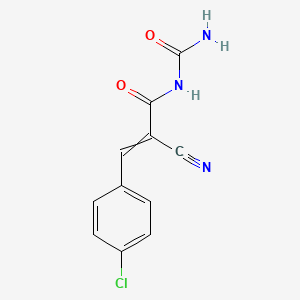
![Benzene, 1-azido-3-[(4-azidophenyl)sulfonyl]-](/img/structure/B14295074.png)
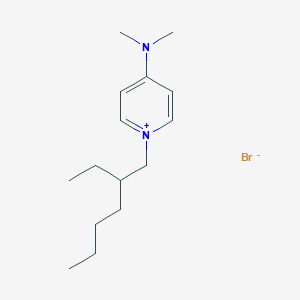
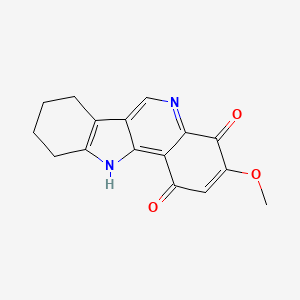
![10,10-Dimethyl-8-phenyl-10H-pyrido[1,2-a]indol-5-ium perchlorate](/img/structure/B14295090.png)
![N-[2-(4-Phenoxyphenoxy)ethyl]cyclopropanecarboxamide](/img/structure/B14295092.png)

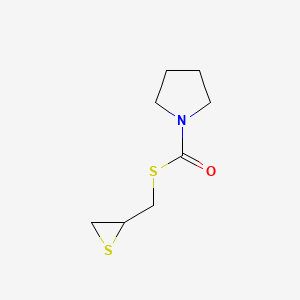
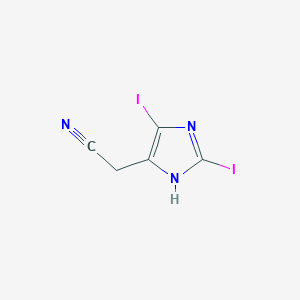
![2-[(Prop-1-en-2-yl)oxy]phenyl butylcarbamate](/img/structure/B14295140.png)
